molecular formula C8H8O3 B043286 3-Hydroxy-5-methoxybenzaldehyde CAS No. 57179-35-8

3-Hydroxy-5-methoxybenzaldehyde

Cat. No. B043286
Key on ui cas rn: 57179-35-8
M. Wt: 152.15 g/mol
InChI Key: FGQOOHJZONJGDT-UHFFFAOYSA-N
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Patent
US09238640B2

Procedure details

To a 1.0-L three-neck flask was added sodium ethanethiolate (80%, 28.5 g, 271.0 mmol) and anhydrous DMF (225 mL). The mixture was heated to 145° C. for 1.5 hours; then, a solution of 3,5-dimethoxy-benzaldehyde (15.0 g, 90.0 mmol) in anhydrous DMF (350 mL) was added over a period of 8 minutes. The reaction was kept at 145° C. for 1 hour, then cooled to room temperature. Saturated sodium chloride solution (2.5 L) and formaline (37%, 240 mL), together with acetic acid (500 mL), was added. The resulting solution was thoroughly extracted with ethyl acetate, and the organic phase was dried over anhydrous sodium sulfate. Solvent was removed under vacuum, and the crude compound was purified by column chromatography (silica gel 230-400 mesh; eluting with 7:1 dichloromethane and ethyl acetate) to give 3-hydroxy-5-methoxy-benzaldehyde as a white solid. Yield: 12.0 g (88%).
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Name
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
2.5 L
Type
reactant
Reaction Step Three
Quantity
240 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([S-])C.[Na+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH:12]=[C:13]([O:15]C)[CH:14]=1)[CH:10]=[O:11].[Cl-].[Na+].C=O>CN(C=O)C.C(O)(=O)C>[OH:15][C:13]1[CH:12]=[C:9]([CH:8]=[C:7]([O:6][CH3:5])[CH:14]=1)[CH:10]=[O:11] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
28.5 g
Type
reactant
Smiles
C(C)[S-].[Na+]
Name
Quantity
225 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15 g
Type
reactant
Smiles
COC=1C=C(C=O)C=C(C1)OC
Name
Quantity
350 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
2.5 L
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
240 mL
Type
reactant
Smiles
C=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
145 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was thoroughly extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the crude compound was purified by column chromatography (silica gel 230-400 mesh; eluting with 7:1 dichloromethane and ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC=1C=C(C=O)C=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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